molecular formula C18H13BrN4O B10812153 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10812153
M. Wt: 381.2 g/mol
InChI Key: NBDNNRXDKVMOIX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H13BrN4O and its molecular weight is 381.2 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H17BrN4OC_{24}H_{17}BrN_4O, with a molecular weight of approximately 457.3 g/mol. The presence of the bromophenyl group significantly influences its electronic properties and biological interactions.

Biological Activity

Anticancer Activity:
Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. Inhibition of CDK2 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Inhibition of NF-κB Pathway:
Moreover, the compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation; thus, its inhibition may contribute to the anti-inflammatory and anticancer effects observed .

The mechanisms through which this compound exerts its biological effects include:

  • CDK2 Inhibition:
    • The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins and halting cell cycle progression.
  • NF-κB Suppression:
    • By inhibiting IκB kinase (IKK), the compound prevents the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity and subsequent downregulation of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MDA-MB-231 Cells:
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with an IC50 value indicating effective growth inhibition .
  • Selectivity Against Normal Cells:
    • The compound showed low cytotoxicity in normal Vero cells (IC50 > 25 µM), suggesting a favorable selectivity index that highlights its potential therapeutic window .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
This compoundStructurePotent CDK2 inhibitor; suppresses NF-kB pathway
6-Methylpyrazolo[3,4-d]pyrimidine derivativesStructureVariations in substituents lead to diverse biological activities
6-(Benzo[d][1,3]dioxol-5-yl)-...StructureExhibits different biological profiles based on substituents

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H13BrN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3

InChI Key

NBDNNRXDKVMOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br

Origin of Product

United States

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